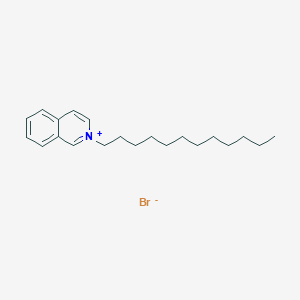

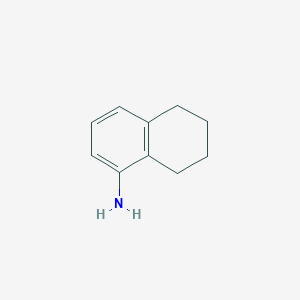

![molecular formula C14H13ClFN5 B057497 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride CAS No. 256499-19-1](/img/structure/B57497.png)

1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride

説明

Synthesis Analysis

The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with various primary and secondary amines to form substituted amides and cyclization processes to form different pyrazolo[3,4-d]pyrimidine derivatives. These synthetic routes are crucial for developing new compounds with potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride" has been characterized by various spectroscopic methods. For instance, the crystal structure of related fluoro-phenyl pyrazolo[1,5-a]pyrimidine derivatives has been detailed, showing how molecular arrangements and weak hydrogen bonds contribute to the stabilization of the crystal structure, which may affect the compound's reactivity and interaction with biological targets (Ju, Hongguang, & Jiufu, 2015).

科学的研究の応用

Imaging and Diagnostic Applications

The compound has been studied for its potential in imaging and diagnostics. Specifically, substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines, structurally related to the compound , have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, particularly [ (18)F] 12, showed potential as imaging agents for PBR expression in neurodegenerative disorders, demonstrating their potential in PET imaging diagnostics (Fookes et al., 2008).

Pharmacokinetic and Pharmacodynamic Modeling

The compound has been implicated in the development of orally available, ATP-competitive, small-molecule inhibitors of heat shock protein 90 (HSP90). In a study, a related compound (PF04942847) exhibited a consistent relationship between biomarker response (AKT degradation) and antitumor efficacy. This study not only highlighted the pharmacokinetic and pharmacodynamic aspects of the compound but also its potential in guiding appropriate dosing regimens in clinical settings (Yamazaki et al., 2011).

Anticonvulsant and Anti-inflammatory Activities

Analogues of 1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride have been synthesized and tested for their anticonvulsant activity. Although the pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines were less active in maximal electroshock-induced seizures (MES) in rats, their distinct electrostatic isopotential maps may indicate a relationship to optimum anticonvulsant activity (Kelley et al., 1995). Additionally, synthesized thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity, indicating potential therapeutic applications (Tozkoparan et al., 1999).

Drug Discovery and Development

The compound is involved in the discovery and development of new drugs. For instance, its derivatives have been shown to act as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), offering potential therapeutic benefits in neurological conditions like Parkinson's disease (Bollinger et al., 2018). Additionally, structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists reveals its potential in regulating lipid metabolism, which could be beneficial in treating conditions like hyperlipidemia (Miyachi et al., 2019).

Safety and Hazards

The safety data sheet suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridine analogues, which share a similar structure with the compound , have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit the growth of these bacteria.

Biochemical Pathways

Given the reported anti-tb activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of TB bacteria.

Result of Action

Similar compounds have been reported to show in vitro anti-tb activity against replicating and non-replicating tb bacteria . This suggests that the compound may have a similar effect.

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5.ClH/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17;/h1-7H,8H2,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQASIYVADJWVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725536 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride | |

CAS RN |

1630906-65-8, 256499-19-1 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboximidamide, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amidino-1-(2-fluorbenzyl)-1H-pyrazolo[3,4b]pyridin-hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

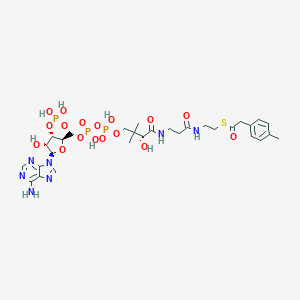

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)